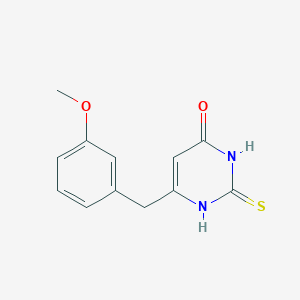

6-(3-methoxybenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Description

Properties

IUPAC Name |

6-[(3-methoxyphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-16-10-4-2-3-8(6-10)5-9-7-11(15)14-12(17)13-9/h2-4,6-7H,5H2,1H3,(H2,13,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJANKONFZNHVPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC2=CC(=O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(3-methoxybenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

- Molecular Formula : C12H12N2O2S

- Molecular Weight : 244.30 g/mol

- CAS Number : 28495-90-1

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. A study demonstrated that derivatives of thioxo-dihydropyrimidinones possess significant antiproliferative effects against various cancer cell lines. For instance, a related compound showed IC50 values of 1.1 µM against MCF-7 (breast cancer), 2.6 µM against HCT-116 (colon cancer), and 1.4 µM against HepG2 (liver cancer) cells .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 1.1 |

| Compound B | HCT-116 | 2.6 |

| Compound C | HepG2 | 1.4 |

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibiting TS can induce apoptosis and cell cycle arrest in cancer cells. For example, compounds in the same class as this compound have shown TS inhibitory activity with IC50 values ranging from 1.95 to 4.24 µM .

Antimicrobial Activity

In addition to anticancer properties, thioxo-dihydropyrimidinones have been evaluated for antimicrobial activity. Studies have shown that certain derivatives exhibit good inhibition against pathogens such as Escherichia coli and Staphylococcus aureus. The antimicrobial efficacy is often assessed using minimum inhibitory concentration (MIC) methods.

Table 2: Antimicrobial Activity Against Standard Strains

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 32 |

| Compound B | S. aureus | 16 |

Case Studies

A notable study focused on the synthesis and biological evaluation of various thioxo-dihydropyrimidinones, including derivatives with methoxybenzyl substitutions. The results indicated that these compounds not only displayed significant cytotoxicity but also demonstrated favorable pharmacokinetic properties, making them suitable candidates for further development as therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 6-Substituted 2-Thioxo-Pyrimidinones

Key Observations :

- Halogens (e.g., Cl, F) withdraw electrons, altering reactivity and binding kinetics .

- Steric Effects :

- Biological Implications :

- Methyl and aryl-substituted analogs exhibit antimicrobial and kinase inhibitory activities, suggesting the 3-methoxybenzyl derivative may share similar targets .

Preparation Methods

Biginelli-Type One-Pot Condensation

- Reagents: 3-methoxybenzaldehyde, thiourea, and ethyl acetoacetate or acetylacetone.

- Catalysts: Lewis acids such as Bi(NO3)3·5H2O or ZrCl4, or Brønsted acids.

- Conditions: Solvent-free or in solvents such as DMSO, acetonitrile, or ethanol; heating by reflux or microwave irradiation.

This method involves the condensation of the aldehyde with thiourea and the 1,3-dicarbonyl compound in the presence of the catalyst, resulting in the formation of the dihydropyrimidin-2-thione ring with the 6-position substituted by the benzyl group derived from the aldehyde.

- Advantages: One-pot, relatively mild conditions, good yields, and applicability to various substituted aldehydes including 3-methoxybenzaldehyde.

- Example: Matias et al. reported the use of acetylacetone with aromatic aldehydes and thiourea catalyzed by Bi(NO3)3·5H2O under solvent-free conditions to produce 3,4-dihydropyrimidin-2-thiones efficiently.

Sequential Kornblum Oxidation/Biginelli Reaction

- Step 1: Oxidation of 3-methoxybenzyl halide to 3-methoxybenzaldehyde via Kornblum oxidation using DMSO as solvent under microwave irradiation at ~80 °C without catalyst.

- Step 2: In situ condensation of the formed aldehyde with thiourea and a 1,3-dicarbonyl compound under Biginelli reaction conditions.

This tandem one-pot method avoids the need to isolate the aldehyde, streamlining the synthesis of 6-substituted dihydropyrimidinones/thiones.

- Reported yields: Good to excellent, with microwave irradiation significantly reducing reaction times.

Alkylation of 6-Methyl-2-thioxo-2,3-dihydropyrimidin-4-one

An alternative approach involves:

- First synthesizing 6-methyl-2-thioxo-2,3-dihydropyrimidin-4-one via condensation of ethyl acetoacetate with thiourea.

- Then performing S-alkylation at the thioxo sulfur atom using 3-methoxybenzyl halides (e.g., 3-methoxybenzyl chloride or bromide) in the presence of a base such as potassium carbonate in polar aprotic solvents like DMF at 70–80 °C.

This method provides this compound by alkylation of the sulfur atom, which is nucleophilic and selectively alkylated under these conditions.

- Yields: Typically moderate to good (55–82%).

- Advantages: Allows introduction of diverse benzyl substituents post ring formation, useful for structural diversification.

Comparative Data Table of Preparation Methods

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.